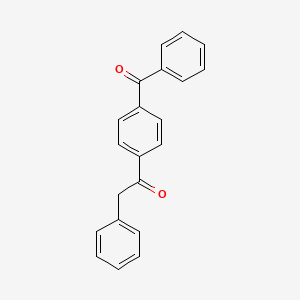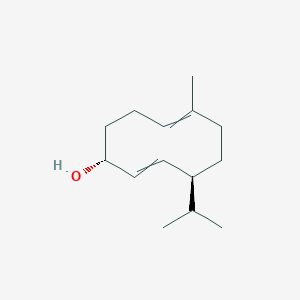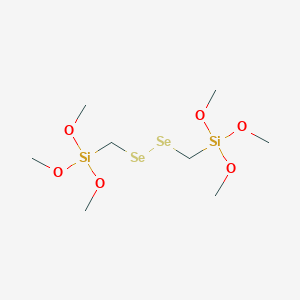
1-(4-Benzoylphenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is known for its photoreactive properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzoylphenyl)-2-phenylethan-1-one typically involves the reaction of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine. This reaction results in the formation of N-(4-benzoylphenyl)methacrylamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve dispersion polymerization techniques. The reaction parameters, such as monomer concentration and reaction temperature, are optimized to achieve high yields and desired particle sizes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzoylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzophenone derivatives.
Applications De Recherche Scientifique
1-(4-Benzoylphenyl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenyl)-2-phenylethan-1-one involves its photoreactive properties. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates reactive intermediates. These intermediates can form covalent bonds with nearby molecules, making it useful in applications such as photodynamic therapy and UV-curable coatings .
Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and nucleic acids. The reactive intermediates generated upon UV exposure can form covalent bonds with these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzophenone: A simpler diaromatic ketone with similar photoreactive properties.
4-Benzoylphenyl acrylate: A monomer used in radiation-curing polymers.
p-Benzoyl-L-phenylalanine: An amino acid derivative with photoreactive properties.
Uniqueness: 1-(4-Benzoylphenyl)-2-phenylethan-1-one is unique due to its specific structure, which combines the photoreactive benzoyl group with an ethanone linkage. This structure imparts distinct photochemical properties, making it highly useful in specialized applications such as photodynamic therapy and UV-curable coatings .
Propriétés
Numéro CAS |
917567-35-2 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-(4-benzoylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C21H16O2/c22-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14H,15H2 |
Clé InChI |
XHVURPNQOOEGNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

